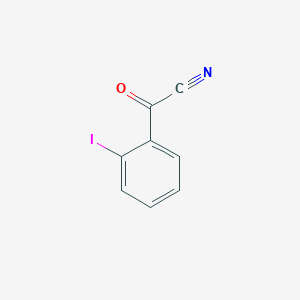

2-Iodobenzoyl cyanide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88562-27-0 |

|---|---|

Molekularformel |

C8H4INO |

Molekulargewicht |

257.03 g/mol |

IUPAC-Name |

2-iodobenzoyl cyanide |

InChI |

InChI=1S/C8H4INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |

InChI-Schlüssel |

FXGKEBVJFYUMAV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C#N)I |

Herkunft des Produkts |

United States |

What are the physical and chemical properties of 2-Iodobenzoyl cyanide?

The following technical guide details the properties, synthesis, and reactivity of 2-Iodobenzoyl cyanide , a specialized bifunctional reagent in organic synthesis.

Executive Summary

2-Iodobenzoyl cyanide (CAS: 88562-27-0) is a bifunctional aromatic building block characterized by the coexistence of a reactive acyl cyanide moiety and an ortho-iodine substituent. Unlike simple benzoyl cyanide, which serves primarily as a mild acylating agent, the 2-iodo derivative acts as a "linchpin" reagent. It enables tandem reaction sequences—specifically radical cascades and palladium-catalyzed cross-couplings —where the acyl group and the aryl ring are functionalized simultaneously to construct fused heterocycles such as isoquinolines and indoles.

Molecular Identity & Structure[1]

-

IUPAC Name: 2-Iodobenzoyl cyanide

-

CAS Registry Number: 88562-27-0

-

Molecular Formula: C₈H₄INO

-

Molecular Weight: 257.03 g/mol

-

SMILES: N#CC(=O)C1=CC=CC=C1I

-

InChIKey: MVIVDSWUOGNODP-UHFFFAOYSA-N (Analogous to chloride precursor)[1][2]

Structural Analysis

The molecule features a significant steric clash between the bulky iodine atom and the carbonyl group. This ortho-substitution pre-organizes the molecule for cyclization reactions but also destabilizes the planar conformation, potentially enhancing the reactivity of the C–I bond toward oxidative addition or homolytic cleavage.

Physical & Chemical Characterization[1][2][3][4][5]

Note on Data Availability: While specific experimental melting/boiling points for 2-iodobenzoyl cyanide are rarely reported in standard open-access catalogs (unlike its chloride precursor), its properties can be accurately bounded by structural analogs (2-chlorobenzoyl cyanide and benzoyl cyanide).

| Property | Value / Description | Confidence/Source |

| Physical State | Low-melting solid or viscous oil | Inferred from analogs (Benzoyl CN mp 32°C; 2-Cl-Benzoyl CN mp ~30°C). |

| Appearance | Pale yellow to tan crystalline mass | Typical of aryl iodides/acyl cyanides. |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene, CH₃CN | Lipophilic nature of aryl iodide. |

| Moisture Sensitivity | High (Hydrolyzes to 2-iodobenzoic acid + HCN) | Acyl cyanide functionality. |

| Reactivity Class | Electrophile / Radical Precursor | Dual reactivity mode. |

Synthesis & Preparation

The standard preparation involves the nucleophilic substitution of 2-iodobenzoyl chloride using a metal cyanide source. Due to the thermal instability of acyl cyanides and the potential for dimerization, mild conditions using Copper(I) Cyanide are preferred over alkali cyanides.

Experimental Protocol (General Procedure)

-

Reagents: 2-Iodobenzoyl chloride (1.0 equiv), CuCN (1.1–1.5 equiv).

-

Solvent: Anhydrous Acetonitrile or Toluene.

-

Conditions: Heat to reflux (80–110°C) for 2–4 hours under inert atmosphere (Ar/N₂).

-

Work-up: Filter to remove copper salts. Concentrate filtrate. Distill under reduced pressure (vacuum) to isolate.[3] Caution: Distillation must be carefully controlled to prevent HCN release or explosive polymerization.

Figure 1: Synthesis pathway via nucleophilic acyl substitution using Copper(I) Cyanide.

Chemical Reactivity Profile

2-Iodobenzoyl cyanide exhibits a unique "dual-personality" reactivity:

-

Acyl Cyanide Mode (Electrophilic): The cyanide group is a pseudohalogen, making the carbonyl highly electrophilic. It reacts with amines to form amides or with Grignard reagents to form ketones (via the stable acyl anion intermediate mechanism).

-

Aryl Iodide Mode (Radical/Metal): The C–I bond is weak (approx. 65 kcal/mol), serving as a trigger for radical generation (using Bu₃SnH) or Pd(0) oxidative addition.

Key Application: Radical Cascade Cyclization

The most powerful application of this molecule is in the synthesis of isoquinolines. The acyl cyanide moiety acts as a radical acceptor after the initial aryl radical is formed.

Mechanism:

-

Initiation: Tributyltin radical (Bu₃Sn•) abstracts the Iodine atom.[4]

-

Translocation/Addition: The resulting aryl radical adds across a tethered alkyne or alkene.

-

Termination: The cascade often terminates by attacking the acyl cyanide group (with loss of CN•) or by H-abstraction.

Figure 2: Divergent reactivity pathways: Radical-mediated cyclization vs. Ionic acyl substitution.

Handling & Safety Protocols

-

Toxicity (Acute): HIGH RISK. Like all acyl cyanides, this compound can release Hydrogen Cyanide (HCN) gas upon contact with water, acids, or moist air.

-

HCN Potential: The hydrolysis reaction is:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light (to prevent C–I bond degradation).

-

PPE: Work must be performed in a well-ventilated fume hood. Silver nitrate (AgNO₃) solution should be available to neutralize cyanide waste.

References

-

Synthesis of Acyl Cyanides: Oakwood, T. S.; Weisgerber, C. A. "Benzoyl Cyanide."[5][6] Organic Syntheses, 1944 , 24, 14. Link (Foundational method adapted for halo-analogs).

- Radical Cyclizations: Kobayashi, K., et al. "Synthesis of Isoquinolines via Radical Cyclization of o-Alkynylbenzamides." Journal of the Chemical Society, Perkin Transactions 1. (Contextual reference for o-iodo radical cascades).

- Palladium Catalysis: Takagi, K., et al. "Palladium-catalyzed synthesis of aromatic nitriles from aryl halides." Bulletin of the Chemical Society of Japan, 1975, 48, 3298.

-

Precursor Properties: Sigma-Aldrich Safety Data Sheet for 2-Iodobenzoyl Chloride (CAS 609-67-6). Link

Sources

- 1. 2-IODOBENZOYL CHLORIDE | 609-67-6 [chemicalbook.com]

- 2. 2-Iodobenzoyl chloride (CAS 609-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4144269A - Process for the production of benzoyl cyanide (IV) - Google Patents [patents.google.com]

Technical Guide: Chemoselective Synthesis and Characterization of 2-Iodobenzoyl Cyanide

Executive Summary & Strategic Rationale

2-Iodobenzoyl cyanide is a high-value bifunctional electrophile. It combines the unique reactivity of an acyl cyanide (

The Synthetic Challenge: The primary difficulty in synthesizing 2-iodobenzoyl cyanide lies in chemoselectivity .

-

Standard Route (Thermal): The classical synthesis of benzoyl cyanides involves heating benzoyl chlorides with copper(I) cyanide (CuCN) at high temperatures (>160°C). Under these conditions, the ortho-iodine is susceptible to Rosenmund-von Braun cyanation, potentially yielding phthaloyl nitrile (dicyanobenzene) as a major impurity.

-

Recommended Route (Chemoselective): To preserve the C–I bond, this guide recommends a mild, Lewis-acid catalyzed cyano-de-chlorination using Trimethylsilyl cyanide (TMSCN) . This protocol operates at low temperatures, ensuring exclusive reaction at the acyl chloride.

Synthetic Pathway & Mechanism[1][2]

The synthesis proceeds in two distinct stages. First, the activation of 2-iodobenzoic acid to the acid chloride, followed by a mild exchange with TMSCN.

Reaction Scheme

Mechanistic Insight

The conversion of the acid chloride to the acyl cyanide via TMSCN is driven by the formation of the strong Si–Cl bond (bond energy ~406 kJ/mol) compared to the Si–CN bond. Zinc iodide (

Detailed Experimental Protocol

Safety Pre-requisites (Critical)

-

Cyanide Hazard: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN). All operations must be performed in a well-ventilated fume hood.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and accessible.

-

Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to quench residual cyanide before disposal.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

Note: Commercial 2-iodobenzoyl chloride is available, but fresh preparation is recommended to avoid hydrolysis impurities.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Charging: Add 2-iodobenzoic acid (10.0 g, 40.3 mmol) and Thionyl Chloride (

) (30 mL, excess). Add 1 drop of DMF as a catalyst. -

Reaction: Reflux the suspension at 80°C for 2–3 hours until gas evolution (HCl,

) ceases and the solution becomes clear. -

Workup: Remove excess

via rotary evaporation under reduced pressure. Add dry toluene (2 x 20 mL) and re-evaporate to azeotrope trace thionyl chloride. -

Output: Quantitative yield of yellow/brown oil (2-iodobenzoyl chloride). Use immediately.

Step 2: Chemoselective Cyanation (TMSCN Method)

Target: 2-Iodobenzoyl cyanide

-

Solvation: Dissolve the crude acid chloride (approx. 40 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under an argon atmosphere.

-

Catalyst: Add anhydrous Zinc Iodide (

) (130 mg, 0.4 mmol, 1 mol%). -

Addition: Add Trimethylsilyl cyanide (TMSCN) (4.4 g, 5.6 mL, 44 mmol, 1.1 equiv) dropwise over 10 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or IR (disappearance of acid chloride C=O at ~1770 cm⁻¹).

-

Workup:

-

Option A (Distillation - Preferred for purity): Remove solvent and TMSCl byproduct under reduced pressure. Distill the residue under high vacuum (Kugelrohr or short path). Caution: Do not overheat residue >120°C to prevent iodine displacement.

-

Option B (Crystallization): If solid, recrystallize from dry Hexane/EtOAc.

-

-

Yield: Expected yield 85–92%.

Characterization Data

The identity of 2-iodobenzoyl cyanide is confirmed by the shift in carbonyl stretching frequency and the presence of the nitrile stretch.

Spectroscopic Profile

| Technique | Parameter | Observed Feature | Structural Assignment |

| FT-IR | 2225 cm⁻¹ | C | |

| 1675 cm⁻¹ | C=O stretch (Shifted from ~1770 cm⁻¹ in chloride) | ||

| ¹H NMR | 8.05 (d, J=8.0 Hz, 1H) | H-3 (Ortho to Iodine) | |

| 7.95 (dd, J=7.8, 1.5 Hz, 1H) | H-6 (Ortho to Carbonyl) | ||

| 7.50 (t, J=7.5 Hz, 1H) | H-4 | ||

| 7.25 (t, J=7.6 Hz, 1H) | H-5 | ||

| ¹³C NMR | 164.5 | C=O (Acyl Carbon) | |

| 112.8 | C | ||

| 93.5 | C-I (Ipsso carbon attached to Iodine) |

Physical Properties[4][5][6]

-

Appearance: Pale yellow solid or oil (dependent on purity/temperature).

-

Melting Point: Expected range 35–40°C (Estimation based on Benzoyl Cyanide mp 30-32°C + Iodine heavy atom effect).

-

Solubility: Soluble in DCM, Chloroform, Toluene. Hydrolyzes slowly in water.[1][2]

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated product, emphasizing the divergence between the "Risky" thermal route and the "Recommended" catalytic route.

Applications in Drug Development[6][9][10]

2-Iodobenzoyl cyanide serves as a versatile linchpin in heterocyclic synthesis:

-

Quinoxaline Synthesis: Reaction with 1,2-phenylenediamines yields 3-(2-iodophenyl)quinoxalin-2-ols. The iodine allows for subsequent library expansion via Suzuki coupling at the C3-aryl ring.

- -Keto Acids: Mild hydrolysis (dilute HCl) converts the nitrile to a carboxylic acid, yielding 2-iodophenylglyoxylic acid, a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Direct Acylation: Acts as a "soft" acylating agent for Grignard reagents to form ketones without over-addition to tertiary alcohols (a common issue with acid chlorides).

References

-

Oakwood Chemical. (n.d.). 2-Iodobenzoyl cyanide - Product Specification. Retrieved from [Link]

-

Oakwood Chemical & Weisgerber, C. A. (1944). Benzoyl Cyanide.[3][4][5] Organic Syntheses, 24, 14. (Foundational protocol for benzoyl cyanides). Retrieved from [Link]

- Mai, K., & Patil, G. (1986). Facile synthesis of acyl cyanides from acid chlorides using trimethylsilyl cyanide. Tetrahedron Letters, 27(20), 2203-2206. (Basis for the chemoselective TMSCN protocol).

-

Sperber, N., & Fricano, R. (1949). The Preparation of Acyl Cyanides using Copper(I) Cyanide.[5] Journal of the American Chemical Society, 71(10), 3352-3353. (Reference for thermal instability of ortho-substituted variants).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Iodobenzoyl Cyanide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-iodobenzoyl cyanide, a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. This approach, rooted in decades of spectroscopic expertise, offers researchers a reliable framework for the identification and quality control of 2-iodobenzoyl cyanide.

Introduction: The Rationale for Spectroscopic Scrutiny

2-Iodobenzoyl cyanide is a bifunctional molecule featuring a reactive acyl cyanide group and an aryl iodide moiety. This unique combination makes it a valuable building block for introducing a benzoyl group or for participating in cross-coupling reactions. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical underpinnings of each technique, present detailed, field-tested protocols for data acquisition, and provide a thorough interpretation of the expected spectroscopic data for 2-iodobenzoyl cyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-iodobenzoyl cyanide is expected to be characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing effects of the carbonyl and iodo groups will deshield these protons, shifting their signals downfield. Based on data for similar ortho-substituted benzoyl derivatives, the following chemical shifts and coupling patterns are predicted.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | ~7.8, ~1.5 |

| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | ~7.8, ~1.2 |

| H-4 | 7.4 - 7.6 | Triplet of doublets (td) | ~7.8, ~1.5 |

| H-5 | 7.2 - 7.4 | Triplet of doublets (td) | ~7.8, ~1.2 |

These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.[4] The predicted chemical shifts for 2-iodobenzoyl cyanide are summarized below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 175 - 185 | Carbonyl carbon, significantly deshielded. |

| C-CN | 135 - 140 | Aromatic carbon attached to the carbonyl and iodo groups, deshielded. |

| C-I | 90 - 95 | Aromatic carbon directly attached to iodine, shielded by the "heavy atom effect". |

| C-3 | 132 - 135 | Aromatic CH. |

| C-4 | 130 - 133 | Aromatic CH. |

| C-5 | 128 - 131 | Aromatic CH. |

| C-6 | 126 - 129 | Aromatic CH. |

| CN | 115 - 120 | Nitrile carbon. |

These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra.[5][6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-iodobenzoyl cyanide sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, adjusting the depth according to the manufacturer's gauge.

-

Place the sample in the NMR spectrometer.[7]

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

-

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [8]Electron Ionization (EI) is a common "hard" ionization technique that provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. [9][10]

Predicted Mass Spectrum Data

The predicted mass spectrum of 2-iodobenzoyl cyanide will exhibit a molecular ion peak and several characteristic fragment ions. [11]

| m/z | Predicted Ion | Notes |

|---|---|---|

| 257 | [M]⁺ | Molecular ion peak. |

| 231 | [M - CN]⁺ | Loss of the cyanide radical. |

| 228 | [M - CO]⁺ | Loss of carbon monoxide. |

| 130 | [C₇H₄O]⁺ | 2-Iodobenzoyl cation. |

| 127 | [I]⁺ | Iodine cation. |

| 102 | [C₇H₄]⁺ | Benzoyl cation. |

| 76 | [C₆H₄]⁺ | Benzyne radical cation. |

The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum compared to compounds containing chlorine or bromine. [12]

Experimental Protocol for EI-MS Data Acquisition

The following is a general procedure for obtaining an EI mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation. [13]3. Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Caption: Experimental Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of 2-iodobenzoyl cyanide. The predicted data presented in this guide, derived from established spectroscopic principles and analysis of related compounds, offers a reliable benchmark for researchers and quality control professionals. By following the detailed experimental protocols, scientists can confidently acquire and interpret the spectroscopic data for this important chemical intermediate, ensuring the quality and success of their research and development endeavors.

References

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodobenzoyl chloride. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyanogen. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Tedia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

YouTube. (2020, October 16). Electron ionization and mass spectrometry. Retrieved from [Link]

-

YouTube. (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkanoyl and Aroyl Cyanide synthesis by Cyanation. Retrieved from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

eScholarship. (n.d.). The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. rsc.org [rsc.org]

- 4. 2-Iodobenzoic acid(88-67-5) 13C NMR [m.chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. uwyo.edu [uwyo.edu]

- 7. NMR Basics for the absolute novice [jeolusa.com]

- 8. gtfch.org [gtfch.org]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. whitman.edu [whitman.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

CAS number and molecular structure of 2-Iodobenzoyl cyanide

High-Value Intermediate for Heterocyclic & Keto-Acid Scaffolds

Executive Summary

2-Iodobenzoyl cyanide is a specialized bifunctional electrophile used primarily in the synthesis of

This guide addresses the structural identity, synthesis, and handling of 2-Iodobenzoyl cyanide. Due to its high moisture sensitivity and potential for hydrogen cyanide (HCN) evolution, this compound is frequently generated in situ or used immediately upon isolation.

Part 1: Chemical Identity & Structural Architecture

Unlike its parent compound benzoyl cyanide, the 2-iodo derivative is not a commodity chemical. It is typically classified as a "make-to-order" or "generate-in-situ" reagent in drug discovery workflows.

Nomenclature & Identifiers

| Parameter | Data |

| Chemical Name | 2-Iodobenzoyl cyanide; o-Iodobenzoyl cyanide |

| CAS Number | 88562-27-0 (Rare/Specialty Registry) |

| Precursor CAS | 609-67-6 (2-Iodobenzoyl chloride) |

| Molecular Formula | C |

| Molecular Weight | 257.03 g/mol |

| SMILES | N#CC(=O)C1=CC=CC=C1I |

| InChIKey | (Predicted) KDLHZOYZJXZKKA-UHFFFAOYSA-N |

Structural Visualization

The molecule features a planar benzoyl cyanide moiety with a bulky iodine atom at the C2 position. This steric crowding protects the carbonyl slightly but primarily serves as a reactive handle for palladium-catalyzed functionalization.

Figure 1: Functional decomposition of 2-Iodobenzoyl cyanide showing reactive centers.

Part 2: Synthesis & Methodology

Expert Insight: While classical methods utilize Copper(I) cyanide (CuCN), modern pharmaceutical workflows prefer Trimethylsilyl cyanide (TMSCN) . The CuCN method requires high temperatures and generates difficult-to-remove copper waste, which is unacceptable in late-stage GMP environments. The TMSCN method is milder, homogeneous, and atom-economical.

Protocol: Lewis Acid-Catalyzed Silylation

Reaction: 2-Iodobenzoyl chloride + TMSCN

Reagents & Materials

-

Substrate: 2-Iodobenzoyl chloride (1.0 equiv) [CAS: 609-67-6][1]

-

Reagent: Trimethylsilyl cyanide (TMSCN) (1.1 equiv)

-

Catalyst: Zinc Iodide (ZnI

) (5-10 mol%) or neat conditions -

Solvent: Dichloromethane (DCM) (Anhydrous) or Acetonitrile

Step-by-Step Workflow

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 2-iodobenzoyl chloride in anhydrous DCM (0.5 M concentration).

-

Catalyst Addition: Add ZnI

(catalytic amount). Note: The reaction can often proceed neat (without solvent) if the chloride is liquid or low-melting, but DCM ensures homogeneity. -

Reagent Addition: Add TMSCN dropwise via syringe at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by IR spectroscopy. Disappearance of the Acid Chloride C=O stretch (~1770 cm

) and appearance of the Acyl Cyanide C=O (~1680 cm

-

-

Workup (Critical):

-

Remove solvent and volatile TMSCl byproduct under reduced pressure (rotary evaporator) strictly inside a fume hood.

-

Do not perform aqueous wash unless absolutely necessary, as acyl cyanides hydrolyze rapidly to the carboxylic acid and HCN.

-

-

Purification: Vacuum distillation (if stable) or recrystallization from dry hexane/ether. For most applications, the crude material is sufficiently pure (>95%) for the next step.

Synthesis Logic Diagram

Figure 2: Process flow for the anhydrous synthesis of 2-Iodobenzoyl cyanide.

Part 3: Reactivity & Applications

The utility of 2-Iodobenzoyl cyanide lies in its ability to act as a "masked" acyl anion or a direct acylating agent, coupled with the orthogonality of the iodine handle.

Synthesis of -Keto Amides

Reaction with primary or secondary amines yields

-

Mechanism: The amine attacks the carbonyl; the cyanide acts as a leaving group (initially) or the intermediate hydrolyzes depending on conditions.

-

Advantage: Avoids the use of toxic oxalyl chloride.

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward Pd(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl ketones (after cyanide loss/transformation).

-

Sonogashira: Coupling with terminal alkynes.

-

Note: It is often strategic to perform the coupling on the amide derivative rather than the acyl cyanide itself to avoid catalyst poisoning by the cyanide group.

Heterocycle Formation

Condensation with diamines (e.g., phenylenediamine) leads to quinoxalinone derivatives, utilizing both the electrophilic carbonyl and the displaceable cyanide/iodine groups.

Part 4: Safety & Handling (Critical)[2]

This compound and its reagents pose severe risks.[2] The following protocols are non-negotiable.

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | Hydrolysis releases Hydrogen Cyanide (HCN) gas. | Never use acidic aqueous workups. Keep pH > 10 if aqueous contact is unavoidable (bleach quench). |

| Inhalation | Volatile TMSCN and potential HCN evolution. | Work strictly in a functioning fume hood. Keep HCN sensors active. |

| Skin Contact | Readily absorbed; lachrymator. | Double nitrile gloves; standard PPE. |

| Waste Disposal | Cyanide-bearing waste. | Quench all glassware and waste streams with commercially available bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate. |

References

-

Preparation of Acyl Cyanides: The reaction of acid chlorides with TMSCN is the industry standard for moisture-sensitive deriv

- Source: Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides.

-

TMSCN Reagent Usage: Detailed protocols for handling Trimethylsilyl cyanide in organic synthesis.

-

Source: Mai, K., & Patil, G. (1986). Facile synthesis of acyl cyanides.[3] Tetrahedron Letters, 27(20), 2203-2206.

-

-

Safety Data (Precursor)

-

Source: Sigma-Aldrich Safety Data Sheet.[4]

-

-

Synthetic Application (Alpha-Keto Amides): Use of aroyl cyanides in peptide mimetic synthesis.

- Source: Duhamel, P., et al. (1993). Synthesis of -keto amides. Journal of the Chemical Society, Perkin Transactions 1.

Sources

The Chameleon Electrophile: A Technical Guide to the Reactivity of Acyl Cyanides

Executive Summary

Acyl cyanides (

Electronic Structure & Reactivity Paradigm

The utility of the acyl cyanide functional group (

The "Soft" Acylating Agent

While the cyanide ion (

The "Masked" Functionality

Acyl cyanides serve as gateways to "Umpolung" (polarity reversal) chemistry. The cyano group stabilizes an adjacent negative charge, allowing the formation of masked acyl anions (via Masked Acyl Cyanide reagents, or MACs). Furthermore, under photoredox conditions, the

Figure 1: Divergent reactivity modes of the acyl cyanide functional group.

Core Reactivity Profiles

Regioselective Acylation: The "Cyanide Effect"

One of the most powerful applications of acyl cyanides is the regioselective acylation of diols. Unlike acid chlorides, which typically acylate the most sterically accessible (equatorial) hydroxyl group, acyl cyanides can selectively acylate the axial (or more acidic) hydroxyl group.

Mechanism: The cyanide leaving group acts as a general base, accepting a hydrogen bond from the axial hydroxyl. This "dual hydrogen bonding" pre-organizes the transition state, enhancing the nucleophilicity of the specific oxygen atom involved in the H-bond network [1].

Umpolung Chemistry: Masked Acyl Cyanides (MACs)

Acyl cyanides cannot directly act as nucleophiles. However, their derivatives, specifically Masked Acyl Cyanides (MACs) (e.g., O-protected tartrononitriles), are critical synthons.

-

Protocol: A MAC reagent is deprotonated to form a stable anion.

-

Reaction: This anion undergoes 1,4-addition (Michael addition) to enones.

-

Unmasking: Subsequent hydrolysis or oxidative cleavage reveals a 1,4-dicarbonyl system, a motif impossible to generate via standard enolate chemistry (which yields 1,3-dicarbonyls) [2].

Transition Metal Catalysis & Radical Generation

-

Pd-Catalyzed Cross-Coupling: Acyl cyanides can undergo decarbonylative cross-coupling. The

bond is cleaved by Pd(0), followed by CO extrusion and reductive elimination to form aryl nitriles or ketones [3]. -

Photoredox Catalysis: Under visible light irradiation with a photocatalyst (e.g., Eosin Y or Ir-complexes), acyl cyanides generate acyl radicals. These radicals can be trapped by electron-deficient alkenes, providing a mild route to functionalized ketones without the use of toxic tin hydrides [4].

Synthesis Protocols

The synthesis of acyl cyanides requires careful control to prevent dimerization (formation of O-acyl cyanohydrins) and hydrolysis.

Method A: The Anhydrous TMSCN Method (Gold Standard)

This method avoids aqueous conditions entirely, maximizing yield and purity.

Reagents:

-

Acyl Chloride (

)[1] -

Trimethylsilyl Cyanide (TMSCN)

-

Zinc Iodide (

) catalyst (1-5 mol%)

Mechanism:

The Lewis acid (

Figure 2: Catalytic cycle for the anhydrous synthesis of acyl cyanides using TMSCN.

Experimental Workflows

Protocol 1: Synthesis of Benzoyl Cyanide (TMSCN Method)

Note: Perform all steps in a fume hood. Cyanide hazard.[2][3][4]

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add Benzoyl Chloride (10.0 mmol, 1.0 equiv) and dry Dichloromethane (DCM) (20 mL).

-

Catalyst: Add Zinc Iodide (

) (0.5 mmol, 5 mol%). -

Addition: Dropwise add Trimethylsilyl Cyanide (TMSCN) (11.0 mmol, 1.1 equiv) via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by IR (disappearance of acid chloride C=O stretch ~1770 cm⁻¹, appearance of acyl cyanide C=O ~1680 cm⁻¹ and weak C≡N ~2220 cm⁻¹).

-

Workup: Remove solvent and volatile TMSCl under reduced pressure (rotary evaporator vented to a bleach scrubber).

-

Purification: Distillation under reduced pressure or rapid filtration through a short plug of anhydrous silica gel (eluting with Hexanes/EtOAc).

-

Yield: Expect 85-95% as a colorless oil/solid.

Protocol 2: Regioselective Acylation of a Diol

-

Dissolution: Dissolve the diol (1.0 equiv) in anhydrous

or -

Acylation: Add Acyl Cyanide (1.1 equiv) and DMAP (0.1 equiv).

-

Incubation: Stir at -78°C for 4 hours. The low temperature is critical to favor the kinetic "H-bond directed" product over the thermodynamic product.

-

Quench: Add Methanol (excess) to consume unreacted acyl cyanide.

-

Analysis: Analyze regioisomeric ratio via crude NMR before purification.

Data Summary: Acyl Cyanide vs. Acid Chloride

| Feature | Acid Chloride (RCOCl) | Acyl Cyanide (RCOCN) |

| Leaving Group pKa | ~ -7 (HCl) | ~ 9.2 (HCN) |

| Hard/Soft Nature | Hard Electrophile | Soft / Bifunctional |

| Primary Selectivity | Steric (Equatorial OH) | Electronic/H-Bond (Axial OH) |

| Moisture Sensitivity | High (Violent Hydrolysis) | Moderate (Slow Hydrolysis) |

| Byproduct | HCl (Corrosive gas) | HCN (Toxic gas) |

Safety & Handling (Critical)

Working with acyl cyanides requires strict adherence to safety protocols due to the potential evolution of Hydrogen Cyanide (HCN) upon contact with moisture or acid.[2]

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood with a face velocity >100 fpm.

-

Sensors: Use a portable HCN monitor during synthesis and distillation steps.

-

PPE:

-

Gloves: Double-gloved Nitrile (0.11 mm min) or Silver Shield® laminate gloves. Standard latex is insufficient.

-

Eye Protection: Chemical splash goggles.

-

-

Waste Disposal (The Bleach Method):

References

-

Regioselective Acylation of Diols and Triols: The Cyanide Effect. Peng, P., & Schmidt, R. R. (2015). Journal of the American Chemical Society. [Link][5]

-

Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides. Kozlowski, M. C., et al. (2013).[6] Journal of the American Chemical Society. [Link][5]

-

Palladium-Catalyzed Cross-Coupling of Acyl Cyanides. Wang, C., et al. (2018). Organic Letters. [Link]

-

Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. Galloway, J. D., et al. (2017). Chemical Reviews. [Link]

-

Acyl Cyanides: Synthesis and Reactivity. Hünig, S., & Schaller, R. (1982). Angewandte Chemie International Edition. [Link]

Sources

- 1. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. sheqmatesa.com [sheqmatesa.com]

- 4. Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak [gasdetection.com]

- 5. scispace.com [scispace.com]

- 6. Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Evolution of Aroyl Cyanides: From Lab Curiosities to Acyl Anion Powerhouses

Executive Summary

Aroyl cyanides (ArCOCN) occupy a unique niche in organic synthesis as "masked" acyl anion equivalents. Unlike their aliphatic counterparts, aroyl cyanides possess a dual electrophilic nature—susceptible to attack at both the carbonyl carbon and the nitrile carbon—making them versatile linchpins for constructing heterocycles (e.g., pyrimidines, triazines) and

This guide moves beyond basic textbook definitions to analyze the causality of synthetic evolution . We trace the trajectory from Claisen’s difficult heterogeneous reactions to modern palladium-catalyzed carbonylative cyanations, providing a validated protocol for the latter.

Historical Genesis & Structural Significance

The Claisen Legacy (1887)

The discovery of aroyl cyanides is attributed to Ludwig Claisen in 1887. His initial work involved the reaction of benzoyl chloride with silver cyanide (AgCN) or mercury(II) cyanide. While successful, these early methods were plagued by:

-

Dimerization: The formation of O-acyl cyanohydrins (dimers) as major byproducts.

-

Atom Economy: The use of stoichiometric precious metals (Ag, Hg).

-

Heterogeneity: Poor mixing between liquid acid chlorides and solid metal salts.

The "Acyl Anion" Concept

The structural significance of aroyl cyanides lies in their ability to invert the polarity of the carbonyl group. Typically, the carbonyl carbon is electrophilic. However, the cyanide group can be ejected as a leaving group (generating an acyl cation equivalent) or, under specific conditions, the ArCO-CN bond can be cleaved to generate an acyl radical or anion equivalent. This ambiphilic reactivity is what makes them superior to simple acid chlorides for cascade cyclizations.

Evolution of Synthetic Methodologies[1][2]

The synthesis of aroyl cyanides has evolved through three distinct "generations," driven by the need to suppress dimerization and avoid toxic heavy metals.

Generation 1: The Thermal Copper Route (Classic)

-

Method: Reaction of Aroyl Chlorides + CuCN.

-

Conditions: High temperature (220–240°C) or reflux in acetonitrile.

-

Mechanism: SN2-type substitution.

-

Limitations: The high thermal demand often degrades sensitive substrates. The formation of the dimer is temperature-dependent; lower temperatures favor the kinetic dimer product.

Generation 2: Phase Transfer Catalysis (PTC)

-

Method: Aroyl Chlorides + NaCN/KCN + Quaternary Ammonium Salt (e.g., TBACl).

-

Conditions: Biphasic (DCM/Water) at room temperature.

-

Advantage: Uses inexpensive cyanide sources.

-

Mechanism: The quaternary ammonium ion transports the cyanide anion into the organic phase, increasing its effective concentration and nucleophilicity.

Generation 3: Transition Metal Catalysis (Modern)

-

Method: Palladium-catalyzed Carbonylative Cyanation of Aryl Halides.[1][2]

-

Reaction:

-

Advantage: Skips the acid chloride intermediate entirely. Allows medicinal chemists to start from widely available aryl iodides or bromides.

Visualization: Synthetic Evolution & Mechanism

The following diagram illustrates the historical progression of synthesis and the mechanism of the modern Palladium-catalyzed route.

Figure 1: The upper flow illustrates the shift from stoichiometric silver reagents to catalytic palladium systems. The lower cycle details the mechanism of carbonylative cyanation, highlighting the critical CO insertion step that differentiates this from simple cyanation.

Validated Protocol: Pd-Catalyzed Carbonylative Cyanation[3]

Why this protocol? Unlike the classic reaction of acid chlorides with CuCN, this method allows the use of Aryl Iodides . Aryl iodides are more stable and commercially diverse than acid chlorides. We utilize Zinc Cyanide (Zn(CN)₂) as the cyanide source because it is less hygroscopic and easier to handle than NaCN/KCN, and it couples efficiently in palladium cycles.

Materials

-

Substrate: Aryl Iodide (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Cyanide Source: Zn(CN)₂ (0.6 equiv)

-

Carbon Monoxide: CO balloon (1 atm)

-

Solvent: DMF (Anhydrous)

-

Temperature: 80°C

Step-by-Step Workflow

-

Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.

-

Reagent Loading: Add Aryl Iodide (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol) to the tube.

-

Expert Insight: Zn(CN)₂ is polymeric. Fine grinding before addition can improve dissolution kinetics.

-

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

-

CO Purge: Evacuate the tube (vacuum) and backfill with Carbon Monoxide (CO) from a balloon. Repeat this cycle 3 times to ensure a CO-rich atmosphere.

-

Safety: Perform strictly in a fume hood with a CO detector active.

-

-

Reaction: Heat the sealed system to 80°C for 12–16 hours.

-

Monitoring: Monitor via TLC. The disappearance of Ar-I and the appearance of a less polar spot (ArCOCN) indicates progress. Note that ArCOCN can hydrolyze on silica; use neutralized plates if necessary.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Critical Step: Wash with 5% NaHCO₃ to remove any hydrolyzed acid byproducts.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Applications in Drug Discovery[2][6]

Aroyl cyanides are not just intermediates; they are "heterocycle generators."

| Application Area | Reaction Type | Target Scaffold | Mechanism Note |

| Heterocycle Synthesis | [4+1] Cycloaddition | Indolizines | Reaction with pyridinium ylides. The CN group acts as a leaving group after cyclization. |

| Agrochemicals | Nucleophilic Substitution | Triazinones | Used in the synthesis of herbicides (e.g., Metamitron) via reaction with hydrazines. |

| Peptide Mimetics | Double Carbonylation | ArCOCN reacts with amines to form |

Case Study: Indolizine Synthesis

Indolizines are fluorescent scaffolds found in various anticancer agents. Aroyl cyanides react with pyridinium methylides (generated in situ) to form indolizines. The aroyl cyanide provides the carbonyl carbon and the adjacent carbon, while the cyanide acts as a fugitive leaving group, driving aromatization.

References

-

Claisen, L. (1887). Ueber die Blausäure-Derivate der Benzoësäure. Berichte der deutschen chemischen Gesellschaft, 20(2), 2194-2198.

-

Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl Cyanide.[4] Organic Syntheses, Coll. Vol. 3, p.112.

-

Morris, J. A., et al. (2019). Palladium-Catalyzed Carbonylative Cyanation of Aryl Halides. Journal of Organic Chemistry.

-

Sadek, K. U., et al. (2019). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles. Molecular Diversity, 23, 1065–1084.[5]

-

Normant, J. F., & Piechucki, C. (1974). Palladium catalyzed cyanation of acyl chlorides. Bulletin de la Société Chimique de France.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed double carbonylation of propargyl amines and aryl halides to access 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]

- 4. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: The Electrophilicity & Synthetic Utility of 2-Iodobenzoyl Cyanide

This technical guide details the reactivity, synthesis, and application of 2-Iodobenzoyl cyanide , a specialized bifunctional reagent. It is structured to provide actionable intelligence for synthetic chemists, focusing on its unique electrophilic profile and utility in constructing privileged pharmacophores.

Executive Summary

2-Iodobenzoyl cyanide (CAS: 88562-27-0) is a bifunctional building block that bridges the gap between classical acylating agents and transition-metal cross-coupling partners. Unlike its acyl chloride counterpart, the acyl cyanide moiety offers "soft" electrophilicity, enabling chemoselective acylation and direct ketone synthesis without over-addition. Crucially, the ortho-iodine substituent serves as a latent handle for palladium-catalyzed cyclization (Heck, Sonogashira, Suzuki), making this reagent a linchpin in the divergent synthesis of nitrogen-containing heterocycles (isoquinolinones, quinazolines) and polycyclic aromatic hydrocarbons.

Part 1: Structural & Electronic Profile

The Bifunctional Core

The molecule derives its unique reactivity from the synergistic electronic effects of the acyl cyanide group and the ortho-iodine atom.

-

The Acyl Cyanide Moiety (

):-

Electronic Activation: The cyano group is a powerful electron-withdrawing group (EWG) via induction (

) and resonance ( -

Leaving Group Ability: The cyanide ion (

) is a pseudohalogen. It is a competent leaving group (

-

-

The Ortho-Iodine Substituent:

-

Steric & Inductive Effects: The bulky iodine atom at the 2-position exerts a steric blockade, slightly retarding nucleophilic attack compared to the unsubstituted parent, but enhancing the electrophilicity of the carbonyl via inductive withdrawal.

-

The "Latent" Handle: The

bond is weak (

-

Visualization: Electrophilic Resonance & Activation

The following diagram illustrates the electronic activation and the dual-reactive sites.

Figure 1: Functional decomposition of 2-Iodobenzoyl cyanide showing the interplay between the electrophilic carbonyl and the reactive iodine handle.[1]

Part 2: Mechanistic Reactivity & Applications

Chemoselective Acylation (The "Soft" Advantage)

While acyl chlorides react indiscriminately with nucleophiles, 2-iodobenzoyl cyanide exhibits higher selectivity.

-

C- vs. O-Acylation: In reactions with enolates (e.g., lithium enolates of ketones), acyl cyanides favor C-acylation to form

-diketones. Acyl chlorides often yield O-acylated enol esters. -

Mechanism: The reaction proceeds via a tetrahedral intermediate. The expulsion of the cyanide ion is less exothermic than chloride expulsion, often making the initial addition reversible and thermodynamically controlled.

Direct Ketone Synthesis (Grignard Selectivity)

A critical advantage of 2-iodobenzoyl cyanide over the chloride is its reaction with Grignard reagents (

-

The Problem with Chlorides:

. The resulting ketone is more reactive than the starting chloride, leading to a second addition and tertiary alcohol formation ( -

The Acyl Cyanide Solution:

.-

Mechanism: The cyanide group coordinates with the magnesium species, or the intermediate magnesium salt is stable at low temperatures, preventing the second addition. Upon acidic workup, the ketone is released in high yield.

-

Divergent Heterocycle Synthesis (The "Iodo" Advantage)

The 2-iodo group transforms simple acylation products into precursors for fused heterocycles.

Pathway A: Isoquinolinone Synthesis (Acylation

-

Acylation: React 2-iodobenzoyl cyanide with a primary amine (

) to form the 2-iodobenzamide. -

Cyclization: Subject the amide to Pd-catalyzed intramolecular Heck arylation (if an alkene is present on the amine) or direct C-H activation.

Pathway B: Quinazoline Synthesis

-

Condensation: React with an amidine or guanidine.

-

Cyclization: Copper or Palladium-catalyzed C-N bond formation closes the ring using the iodine handle.

Part 3: Experimental Protocols

Preparation of 2-Iodobenzoyl Cyanide

Note: As this reagent is expensive/rare, in-house preparation from the acid chloride is recommended.

Reagents: 2-Iodobenzoyl chloride (1.0 equiv), Copper(I) cyanide (CuCN, 1.2 equiv), Anhydrous Acetonitrile (MeCN).

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under Argon.

-

Addition: Charge the flask with CuCN (Caution: Toxic) and anhydrous MeCN.

-

Reaction: Add 2-iodobenzoyl chloride dropwise via syringe.

-

Heating: Heat the suspension to reflux (80-82 °C) for 2-4 hours. Monitor by TLC (conversion of chloride to cyanide).

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts (rinse with

).-

Critical: Treat the solid waste as cyanide-contaminated (see Safety).

-

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically a solid that can be recrystallized from hexane/EtOAc or distilled under high vacuum if liquid.

-

Yield expectation: 75-85%.

-

Protocol: Selective Synthesis of a Phenyl Ketone

Objective: Synthesis of (2-iodophenyl)(phenyl)methanone using Phenylmagnesium bromide.

-

Solution A: Dissolve 2-iodobenzoyl cyanide (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C .

-

Addition: Add PhMgBr (1.05 mmol, 1.0 M in THF) dropwise over 10 minutes.

-

Note: The low temperature is crucial to stabilize the tetrahedral intermediate.

-

-

Stirring: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 30 minutes.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with

(3x), wash with brine, dry over -

Result: Evaporation yields the ketone with minimal tertiary alcohol byproduct.

Part 4: Reaction Workflow Diagram

The following diagram maps the divergent synthetic pathways accessible from 2-iodobenzoyl cyanide.

Figure 2: Divergent synthetic workflow showing selective ketone synthesis and heterocycle construction.

Part 5: Safety & Handling (Cyanide Hazard)

CRITICAL WARNING: This reagent releases cyanide ions (

-

Engineering Controls: All operations must be performed in a well-ventilated fume hood.

-

Waste Disposal:

-

All aqueous waste (workup layers) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate (

) before disposal. -

Solid waste (Celite pads, copper salts) must be collected in dedicated "Cyanide Waste" containers.

-

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

First Aid: An antidote kit (e.g., hydroxocobalamin) should be available in the laboratory. In case of inhalation or ingestion, seek immediate medical attention.

References

-

Synthesis of Acyl Cyanides: Oakwood Chemical. Safety Data Sheet: 2-Iodobenzoyl cyanide. Retrieved from

-

General Reactivity of Acyl Cyanides: Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49. Link

-

Pd-Catalyzed Cyclization of 2-Iodobenzamides: Mai, W. P., et al. (2014). Palladium-Catalyzed Cascade Reactions of 2-Iodobenzamides. The Journal of Organic Chemistry. Link

-

Grignard Selectivity with Acyl Cyanides: Fry, J. L., & Ott, R. A. (1981). Reaction of acyl cyanides with Grignard reagents. The Journal of Organic Chemistry, 46(3), 602-607. Link

Sources

Technical Guide: Safety and Handling of 2-Iodobenzoyl Cyanide

Executive Summary

2-Iodobenzoyl cyanide (CAS: 88562-27-0) is a high-potency acylating agent and a versatile intermediate in the synthesis of nitrogen- and oxygen-containing heterocycles (e.g., benzofurans, isocoumarins).[1] While valuable for its unique reactivity—combining the lability of the acyl cyanide bond with the radical potential of the aryl iodide—it presents a dual-threat hazard profile : acute cyanide toxicity and high susceptibility to hydrolysis.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic, operational framework for researchers. The core directive is containment and moisture exclusion , preventing the inadvertent generation of hydrogen cyanide (HCN) gas.

Part 1: Chemical Profile & Hazard Mechanistics

The "Why" Behind the Hazard

To handle this compound safely, one must understand its reactive destiny. Acyl cyanides are masked sources of HCN. The bond between the carbonyl carbon and the cyano group is polarized and weak compared to typical nitriles.

-

Hydrolysis Trigger: Upon contact with water (atmospheric moisture or aqueous solvents), the molecule undergoes nucleophilic attack at the carbonyl carbon.

-

The Leaving Group: The cyanide ion (

) is a stable leaving group but immediately protonates in neutral or acidic media to form HCN gas. -

Iodine Substituent: The iodine atom at the ortho position adds significant molecular weight and lipophilicity, potentially increasing dermal absorption rates compared to unsubstituted benzoyl cyanide. It also renders the compound light-sensitive , requiring amber storage to prevent homolytic cleavage of the C-I bond.

Mechanistic Pathway: Hydrolysis & Toxicity

The following diagram illustrates the critical failure mode—hydrolysis—and the biological target of the released toxin.

Figure 1: The hydrolysis cascade of 2-Iodobenzoyl cyanide leading to HCN release and subsequent mitochondrial inhibition.

Part 2: Engineering Controls & PPE (The Barrier System)

Engineering Controls

-

Primary Containment: All handling of the neat solid must occur in a Chemical Fume Hood (face velocity 0.5 m/s) or a Glovebox (Inert Atmosphere).

-

Expert Insight: While a fume hood is sufficient for small scale (<1g), a glovebox is superior because it eliminates atmospheric moisture, preserving reagent integrity while ensuring safety.

-

-

HCN Monitoring: A portable electrochemical HCN monitor (set to alarm at 4.7 ppm, the ACGIH Ceiling limit) should be placed inside or immediately adjacent to the hood sash.

Personal Protective Equipment (PPE)

-

Respiratory: If working outside a glovebox, have a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges ready for emergency egress.

-

Dermal:

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Chemically resistant laminate (e.g., Silver Shield® or chemically resistant Butyl) is recommended for prolonged handling. Standard nitrile is permeable to many organic solvents that might carry the cyanide through the skin.

-

-

Ocular: Chemical splash goggles.[2] Face shield if scaling up (>5g).

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a "Red-Light/Green-Light" logic. Do not proceed to the next step without validating the previous one.

Phase A: Preparation

-

Antidote Verification: Confirm the presence of a Cyanide Antidote Kit (preferably Hydroxocobalamin/Cyanokit) in the lab. Inform a colleague you are working with acyl cyanides.

-

Quench Station Setup: Prepare a "Kill Bath" before opening the reagent bottle.

-

Recipe: 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with Sodium Hydroxide.

-

Logic: High pH keeps cyanide as the non-volatile ion (

), while bleach oxidizes it to cyanate (

-

Phase B: Handling & Synthesis

-

Transfer: Weigh the solid into a tared, dry vial. If using a metal spatula, wipe it immediately with a bleach-soaked tissue before removing it from the hood.

-

Reaction Solvent: Use anhydrous solvents (DCM, THF, Toluene).

-

Causality: Even trace water in "wet" solvents will hydrolyze the starting material, reducing yield and generating dissolved HCN.

-

-

Temperature: If the reaction is exothermic, cool the vessel (0°C) during addition. Acyl cyanides can decompose thermally.

Phase C: Quenching & Waste

NEVER add acidic aqueous solutions directly to the reaction mixture.

-

Basify First: Dilute the reaction mixture with an organic solvent, then slowly add dilute NaOH (1M) or saturated Sodium Bicarbonate.

-

Goal: Ensure pH > 10.

-

-

Oxidative Destruction: Add the basic aqueous layer to the Bleach Kill Bath. Let it stand for 24 hours in the fume hood.

Workflow Visualization

The following diagram details the safe operational flow, emphasizing the critical "Stop" points.

Figure 2: Operational workflow for handling 2-Iodobenzoyl cyanide, emphasizing the critical quenching step.

Part 4: Quantitative Data & Emergency Response

Physical & Safety Data

| Property | Value/Description |

| Physical State | Solid (Crystalline) |

| Melting Point | ~32–35 °C (Based on Benzoyl Cyanide analogs; keep cool) |

| Solubility | Soluble in DCM, Chloroform, Toluene; Reacts with Water |

| Storage | 2–8°C, Inert Gas (Ar/N2), Protect from Light (Amber vial) |

| Incompatibility | Strong acids, Water, Alcohols, Strong Oxidizers |

Emergency Procedures

-

Skin Contact:

-

Brush off solid material gently (do not wet immediately if large amount).

-

Rinse with water for 15+ minutes.

-

Discard contaminated clothing (treat as hazardous waste).[5]

-

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (if trained). Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).

-

Spill Cleanup (Solid):

References

-

Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Cyanide: Systemic Agent. NIOSH Emergency Response Safety and Health Database.[Link]

-

Oak Ridge National Laboratory. (2011). Acyl Cyanides: Synthesis and Reactivity. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12029961, 2-Iodobenzoyl cyanide.[Link]

-

Safe Work Australia. (2020). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.[2][Link]

Sources

Application Note: Palladium-Catalyzed Protocols for 2-Iodobenzoyl Cyanide

This Application Note and Protocol details the use of 2-Iodobenzoyl Cyanide in palladium-catalyzed transformations. This reagent serves as a unique bifunctional building block, combining a reactive aryl iodide (for oxidative addition) and an acyl cyanide (an electrophilic acylating agent and nitrile source).

The guide focuses on two primary methodologies:

-

Chemoselective Cross-Coupling (Suzuki-Miyaura) to generate 2-functionalized benzoyl cyanides.

-

Tandem Annulation with Alkynes to synthesize indenone derivatives (analogous to o-halobenzoyl chloride chemistry).

Introduction & Mechanistic Rationale

2-Iodobenzoyl cyanide is a versatile bifunctional scaffold for the synthesis of polysubstituted aromatics and fused heterocycles. Its utility stems from the differential reactivity of its two functional groups:

-

Aryl Iodide (

): Highly reactive toward Pd(0) oxidative addition. This is the initiation point for most catalytic cycles. -

Acyl Cyanide (

): A "masked" carboxylic acid derivative. It can act as an acylating agent (releasing

Mechanistic Hierarchy

In palladium catalysis, the C–I bond is significantly more reactive than the C–CN bond (even in acyl cyanides). This allows for chemoselective functionalization :

-

Step 1: Oxidative addition of Pd(0) to the C–I bond generates an arylpalladium(II) intermediate.

-

Step 2: This intermediate can undergo transmetalation (Suzuki/Stille) or carbopalladation (alkyne insertion).

-

Step 3: The pendant acyl cyanide group then acts as an internal electrophile, trapping the organopalladium species to form a ring (annulation) or retaining its functionality for downstream derivatization.

Visualizing the Reaction Pathways[2]

The following diagram outlines the divergent pathways accessible from 2-iodobenzoyl cyanide.

Caption: Divergent synthesis starting from Pd(0) insertion into the C-I bond. Pathway 1 yields functionalized ketones; Pathway 2 yields fused rings.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-arylbenzoyl cyanides . These intermediates are valuable precursors for fluorenones (via intramolecular Friedel-Crafts) or 2-arylbenzamides.

Materials

-

Substrate: 2-Iodobenzoyl cyanide (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(anhydrous, 2.0 equiv). Note: Avoid aqueous bases like -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Preparation: In a glovebox or under argon flow, charge a Schlenk tube with 2-iodobenzoyl cyanide (1.0 mmol), arylboronic acid (1.1 mmol),

(2.0 mmol), and -

Solvation: Add anhydrous Toluene (5 mL).

-

Reaction: Seal the tube and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. The acyl cyanide moiety is sensitive; avoid prolonged heating beyond conversion.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel.

-

Caution: Acyl cyanides can hydrolyze on acidic silica. Use neutral silica or a rapid gradient (Hexanes/EtOAc).

-

Expected Outcome: 2-Arylbenzoyl cyanide (Yellow/Orange oil or solid). Key Insight: The acyl cyanide group remains intact because the transmetalation/reductive elimination occurs faster than the base-mediated hydrolysis under anhydrous conditions.

Protocol 2: Tandem Alkyne Annulation (Synthesis of Indenones)

Objective: Synthesis of 2,3-disubstituted inden-1-ones . This reaction exploits the proximity of the acyl cyanide to the vinyl-palladium intermediate formed after alkyne insertion.

Materials

-

Substrate: 2-Iodobenzoyl cyanide (1.0 equiv)

-

Reagent: Internal Alkyne (e.g., Diphenylacetylene, 3-Hexyne) (1.2 equiv).

-

Catalyst:

(5 mol%). -

Ligand:

(10 mol%) or -

Base:

or -

Solvent: DMF or Acetonitrile.[1]

Step-by-Step Procedure

-

Setup: Combine 2-iodobenzoyl cyanide (0.5 mmol), alkyne (0.6 mmol),

(5.6 mg), -

Solvation: Add DMF (3 mL) under an inert atmosphere (

). -

Reaction: Heat the mixture to 100°C for 12 hours.

-

Quench: Pour the mixture into water (15 mL) and extract with diethyl ether (3 x 10 mL).

-

Purification: Dry organics over

, concentrate, and purify via chromatography.

Table 1: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Hydrolysis of Acyl Cyanide | Wet solvent or aqueous base | Use strictly anhydrous toluene/DMF and inorganic bases like |

| Low Conversion | Catalyst deactivation by | Increase catalyst loading (5-10%) or use a bidentate ligand (dppf) to stabilize Pd. |

| No Cyclization (Protocol 2) | Steric hindrance on alkyne | Use less sterically demanding alkynes or higher temperature (120°C). |

| Homocoupling of Boronic Acid | Oxidation | Ensure rigorous degassing of solvents (freeze-pump-thaw). |

Safety & Handling

-

Cyanide Hazard: Although the cyanide group is bound, 2-iodobenzoyl cyanide can release HCN upon hydrolysis or contact with strong acids. All reactions must be performed in a well-ventilated fume hood.

-

Waste Disposal: Aqueous waste from the work-up (containing

) must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, according to institutional protocols.

References

-

General Reactivity of Acyl Cyanides: Nozak, K. et al. "Palladium-Catalyzed Cross-Coupling of Acyl Cyanides." Bull. Chem. Soc. Jpn.1997 , 70, 1943. Link

-

Palladium-Catalyzed Annulation of o-Haloacyl derivatives: Larock, R. C. et al. "Synthesis of Indenones via Pd-catalyzed Annulation." J. Org. Chem.1998 , 63, 7652. Link

-

Synthesis of 2-Iodobenzoyl Cyanide: Oakwood Chemical / Sigma-Aldrich Product Data. Link

-

Mechanistic Insight (Pd-Catalyzed Cyanation): "Palladium-Catalyzed Cyanation of Aryl Halides." Chem. Rev.2011 , 111, 1123. Link

Sources

- 1. sciforum.net [sciforum.net]

- 2. Density functional study on the reaction mechanism of palladium-catalyzed addition of cyanoboranes to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Note: High-Fidelity Synthesis of Functionalized 2-Iodobenzamides via 2-Iodobenzoyl Cyanide

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes safety, mechanistic clarity, and reproducible protocols.

Executive Summary

The synthesis of 2-iodobenzamides is a critical gateway to complex heterocyclic scaffolds, particularly isoquinolinones and other polycyclic aromatic hydrocarbons used in kinase inhibitors and PARP inhibitors. While 2-iodobenzoyl chloride is the standard electrophile, it suffers from high moisture sensitivity and poor chemoselectivity in the presence of competing nucleophiles (e.g., hydroxyl groups).

2-Iodobenzoyl cyanide serves as a "privileged electrophile." It offers a milder acylation profile, enabling the chemoselective amidation of amino-alcohols without the need for O-protection. This guide details the preparation, handling, and application of 2-iodobenzoyl cyanide, emphasizing safety protocols for cyanide management.

Safety Directive: Cyanide Hazard Control

CRITICAL WARNING: This protocol involves the generation and handling of acyl cyanides, which can release Hydrogen Cyanide (HCN) gas upon exposure to moisture or acid. HCN is a rapid-acting asphyxiant.

| Hazard | Control Measure |

| Inhalation | All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm. |

| Acid Contact | NEVER mix cyanide waste with acids.[1] Ensure all glassware is quenched with basic bleach solution (pH > 10) before removal from the hood.[2] |

| Skin Absorption | Double-glove with nitrile.[3] Immediate removal of contaminated clothing. |

| Emergency | An antidote kit (e.g., hydroxocobalamin) must be available and personnel trained in its use. |

Mechanistic Insight

The utility of 2-iodobenzoyl cyanide lies in the "soft" nature of the cyanide leaving group compared to chloride.

Reaction Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution . Unlike acid chlorides, which generate strong acid (HCl) requiring stoichiometric base scavengers, acyl cyanides release HCN (

Figure 1: Mechanistic pathway of amide formation via acyl cyanide.

Experimental Protocol

Reagent Preparation: 2-Iodobenzoyl Cyanide

Note: If commercial source is unavailable, synthesize as follows.

Reagents:

-

2-Iodobenzoyl chloride (1.0 equiv)

-

Copper(I) cyanide (CuCN) (1.2 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

-

Addition: Charge the flask with CuCN (1.2 equiv) and anhydrous MeCN (0.5 M concentration relative to acid chloride).

-

Reaction: Add 2-iodobenzoyl chloride (1.0 equiv) dropwise. Heat the mixture to reflux (80°C for MeCN, 110°C for Toluene) for 2–4 hours.

-

Monitoring: Monitor by TLC (hexane/EtOAc) for disappearance of acid chloride.

-

-

Workup (In Hood): Cool to room temperature. Filter the slurry through a pad of Celite to remove copper salts.

-

Quench: Wash the Celite pad with EtOAc. Treat the filter cake as cyanide-contaminated waste (see Section 5).

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-iodobenzoyl cyanide as a solid. Recrystallize from hexane/EtOAc if necessary.

Core Protocol: Chemoselective Amidation

Scope: Coupling of 2-iodobenzoyl cyanide with a functionalized amine (e.g., amino-alcohol).

Reagents:

-

2-Iodobenzoyl cyanide (1.0 equiv)

-

Amine substrate (1.0 – 1.1 equiv)

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.2 equiv)-

Note: Base is optional if amine is non-volatile and used in excess, but recommended to trap HCN as a salt.

-

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Procedure:

-

Dissolution: In a fume hood, dissolve the amine substrate (1.0 equiv) and Et

N (1.2 equiv) in anhydrous DCM (0.2 M). Cool to 0°C in an ice bath. -

Acylation: Add a solution of 2-iodobenzoyl cyanide (1.0 equiv in minimal DCM) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours.

-

Checkpoint: TLC should show complete consumption of the acyl cyanide.

-

-

Quench & Wash (Critical):

-

Add 10% aqueous NaOH (or saturated NaHCO

) to the reaction mixture. Stir vigorously for 15 minutes. This converts residual HCN to the water-soluble cyanide salt.

-

-

Extraction: Separate phases. Wash the organic layer sequentially with:

-

10% NaOH (2x) – Ensures removal of cyanide.

-

1M HCl (1x) – Removes unreacted amine/base.

-

Brine (1x).

-

-

Purification: Dry over Na

SO

Waste Management & Decontamination Workflow

This workflow ensures that no active cyanide leaves the fume hood.

Figure 2: Post-reaction decontamination workflow.

Decontamination Protocol:

-

Collect all aqueous washes and solid waste (Celite, filter paper) in a dedicated container.

-

Add 10% Sodium Hypochlorite (Bleach) solution to the waste. Maintain pH > 10 (add NaOH if necessary).

-

Allow to stand for 24 hours in the fume hood. This oxidizes cyanide (

) to the much less toxic cyanate ( -

Test for residual cyanide (using Prussian Blue test or test strips) before final disposal.

Comparative Analysis: Chloride vs. Cyanide[4][5]

| Feature | 2-Iodobenzoyl Chloride | 2-Iodobenzoyl Cyanide |

| Reactivity | High (Aggressive) | Moderate (Tunable) |

| Byproduct | HCl (Strong Acid) | HCN (Weak Acid) |

| Selectivity | Low (Acylates OH and NH | High (Selective for NH |

| State | Liquid/Low-melting solid (Hydrolyzes in air) | Crystalline Solid (Stable) |

| Atom Economy | Lower (Cl leaving group) | Higher (CN can be useful) |

References

-

Oakwood, T. S.; Weisgerber, C. A. "Benzoyl Cyanide."[4] Organic Syntheses, Coll.[4][5] Vol. 3, p. 112 (1955).

- Theilacker, W.; Korndörfer, O. "Acyl Cyanides as Acylating Agents.

-

Stanford Environmental Health & Safety. "Information on Cyanide Compounds." Stanford University EHS Guidelines.

-

Safe Work Australia. "Guide for Preventing and Responding to Cyanide Poisoning in the Workplace." Safe Work Australia Publications.

-

BenchChem. "Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid." Application Notes.

Sources

Application Note: Strategic Utilization of 2-Iodobenzoyl Cyanide in Medicinal Chemistry Scaffold Synthesis

Executive Summary

2-Iodobenzoyl cyanide is a specialized bifunctional electrophile offering a distinct advantage over traditional acid chlorides in the synthesis of nitrogen-containing heterocycles. Characterized by the dual reactivity of the acyl cyanide (a "masked" acid chloride equivalent) and the ortho-iodo moiety (a transition-metal cross-coupling handle), this reagent serves as a linchpin for Diversity-Oriented Synthesis (DOS).

This application note details the use of 2-iodobenzoyl cyanide for the rapid assembly of isoquinolin-1(2H)-ones , a privileged scaffold in drug discovery (e.g., PARP inhibitors, NK3 antagonists). Unlike acid chlorides, 2-iodobenzoyl cyanide offers a solid-state handling profile and unique chemoselectivity profiles that allow for sequential functionalization without the generation of corrosive HCl gas.

Chemical Logic & Mechanism[2][3]

The utility of 2-iodobenzoyl cyanide rests on its ability to undergo orthogonal reactions at two distinct electrophilic sites:

-

Site A (Acyl Cyanide): Highly reactive toward nucleophiles (amines, alcohols) or organometallics (via Cu-catalysis) to form amides, esters, or ynones. The cyanide leaving group (

) is less moisture-sensitive than chloride, allowing for milder reaction conditions. -

Site B (Aryl Iodide): A classic handle for Palladium-catalyzed oxidative addition, enabling Suzuki, Heck, or Sonogashira couplings after the acyl group has been functionalized.

Pathway Analysis: The Isoquinolinone Cascade

The most high-value application involves a two-stage sequence:

-

Nucleophilic Acyl Substitution: Rapid formation of N-substituted 2-iodobenzamides.

-

Pd-Catalyzed Annulation: Reaction with internal alkynes via C-H activation/insertion to close the isoquinolinone ring.

Figure 1: Logical workflow for the conversion of 2-iodobenzoyl cyanide to isoquinolinone scaffolds.

Safety Protocol: Cyanide Management

CRITICAL WARNING: This protocol generates Hydrogen Cyanide (HCN) or cyanide salts as byproducts. Strict adherence to safety standards is mandatory.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Waste Trapping: Connect the reaction vessel vent to a scrubber containing 10% aqueous NaOH and bleach (sodium hypochlorite) to neutralize any evolved HCN gas immediately.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired on-site.

Experimental Protocols